methyl 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Methyl 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2,3-dihydrobenzo[1,4]dioxin moiety and a phenyl group. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are extensively studied for their pharmacological activities, including antimicrobial, antifungal, and hypoglycemic properties .
Key structural attributes:
- 1,2,4-Triazole ring: Imparts stability and hydrogen-bonding capacity.
- 2,3-Dihydrobenzo[1,4]dioxin: Contributes to lipophilicity and modulates electronic properties.
- Thioacetate ester: Enhances metabolic stability and serves as a reactive site for further derivatization.
Synthetic routes for analogous compounds typically involve nucleophilic substitution or condensation reactions. For example, chloroacetic acid derivatives are often reacted with triazole-thiol intermediates under alkaline conditions to form thioacetate linkages .
Properties
IUPAC Name |
methyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-24-17(23)12-27-19-21-20-18(22(19)13-7-3-2-4-8-13)16-11-25-14-9-5-6-10-15(14)26-16/h2-10,16H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRKFFBTFOXICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biological Activity
Methyl 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews recent findings on its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole ring and a dioxin moiety. Its molecular formula is , with a molecular weight of approximately 378.44 g/mol. The presence of the triazole and dioxin components suggests potential interactions with biological targets that could lead to various pharmacological effects.
Antitumor Activity
Recent studies have highlighted the antitumor properties of related triazole compounds. For instance, derivatives of triazoles have shown promising results against various cancer cell lines. One study reported that a triazole compound demonstrated an IC50 value of 0.81 μM against the HEPG2 liver cancer cell line, indicating potent cytotoxicity . While specific data on this compound is limited, its structural similarity to these active compounds suggests it may exhibit similar antitumor activity.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound may interact effectively with enzymes involved in cancer progression and other diseases . The docking results suggest potential inhibition mechanisms that warrant further experimental validation.
The proposed mechanism of action for compounds containing triazole and dioxin structures often involves the modulation of signaling pathways associated with apoptosis and cell proliferation. For example, related compounds have been shown to activate apoptotic pathways in glioma cell lines by interfering with cellular signaling cascades . This suggests that this compound may similarly induce apoptosis in targeted cancer cells.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Anticancer Activity : A series of triazole derivatives were tested for their anticancer effects on various cell lines. The results indicated that modifications on the triazole ring significantly influenced their biological activity .
- Inhibitory Effects : Inhibition studies showed that certain triazole compounds could effectively inhibit methionine aminopeptidase type II (MetAP II), an enzyme implicated in tumor growth .
Comparison with Similar Compounds
Key Data :
Triazole Derivatives with Methoxyphenyl Substituents
Compounds such as 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid () exhibit:
- Methoxy groups : Improve solubility and electron-donating effects.
- Free carboxylic acid : Enhances ionic interactions but reduces bioavailability compared to esters.
Research Findings :
- Methoxyphenyl derivatives demonstrate superior antimicrobial activity against Candida albicans and Staphylococcus aureus compared to dihydrodioxin analogs .
Triazole-Purine Hybrids
The calcium salt of 2-((5-((1,3-dimethylpurine)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate (GKP-240, ) highlights:
- Purine integration: Introduces hypoglycemic activity via adenosine receptor modulation.
- Calcium salt : Improves aqueous solubility and bioavailability.
Pharmacological Data :
Triazolone Derivatives with Nitrothiazole Groups
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one () differs in:
- Triazolone core : Alters tautomerism and hydrogen-bonding capacity.
Stability Considerations
Stress testing of related compounds () reveals susceptibility to hydrolysis (ester groups) and oxidation (thioether linkages). Stabilization strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
